molecular formula C21H16ClNO5S B14105383 1-(4-Chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14105383
M. Wt: 429.9 g/mol
InChI Key: TZFTZVLLLIMENR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a dihydrochromenopyrrole-dione core.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the chlorophenyl and dioxidotetrahydrothiophenyl intermediates, followed by their coupling to form the final product. Industrial production methods may involve optimizing these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorophenyl and dioxidotetrahydrothiophenyl groups play crucial roles in its activity, influencing its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(4-Chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups Similar compounds include those with chlorophenyl or dioxidotetrahydrothiophenyl groups but lacking the dihydrochromenopyrrole-dione core

Properties

Molecular Formula

C21H16ClNO5S

Molecular Weight

429.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(1,1-dioxothiolan-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H16ClNO5S/c22-13-7-5-12(6-8-13)18-17-19(24)15-3-1-2-4-16(15)28-20(17)21(25)23(18)14-9-10-29(26,27)11-14/h1-8,14,18H,9-11H2

InChI Key

TZFTZVLLLIMENR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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